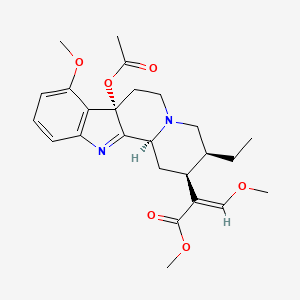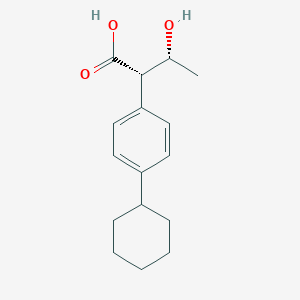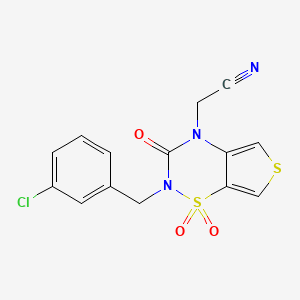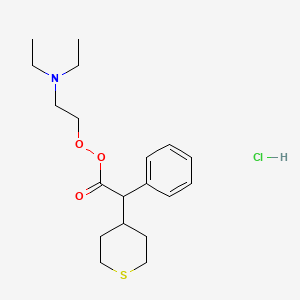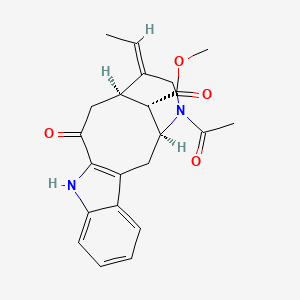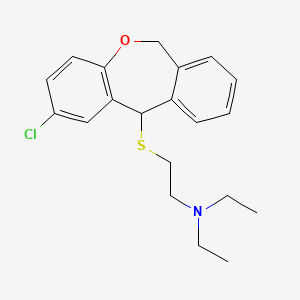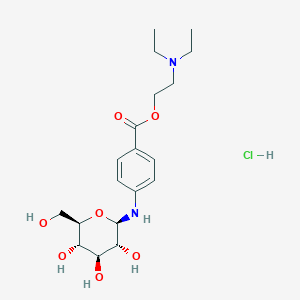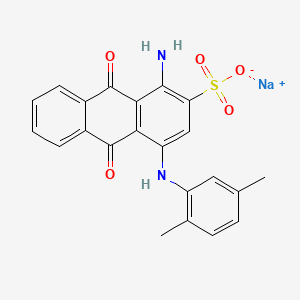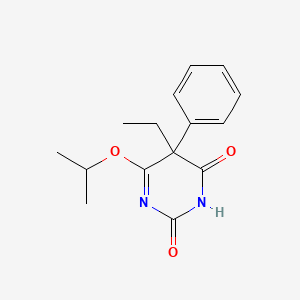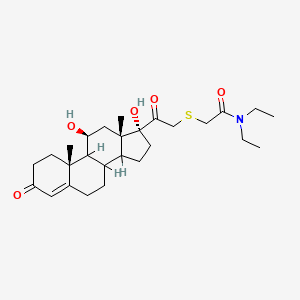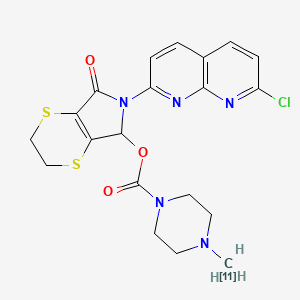
Suriclone, C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suriclone, C-11, is a sedative and anxiolytic compound belonging to the cyclopyrrolone family. It is known for its pharmacological profile, which is similar to that of benzodiazepines but with fewer amnestic effects. This compound, is primarily used for its sedative and anxiolytic properties, making it a valuable compound in the treatment of anxiety and sleep disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Suriclone, C-11, involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The key steps include:
Formation of the cyclopyrrolone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthyridine moiety: This step typically involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Suriclone, C-11, undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.
Aplicaciones Científicas De Investigación
Suriclone, C-11, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopyrrolones.
Biology: Researchers use this compound, to investigate its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: The compound is studied for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: this compound, is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Suriclone, C-11, exerts its effects primarily by modulating GABA_A receptors. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects. The compound is more subtype-selective than most benzodiazepines, which may contribute to its reduced amnestic effects .
Comparación Con Compuestos Similares
Zopiclone: Another cyclopyrrolone with similar sedative and anxiolytic properties.
Pagoclone: Known for its anxiolytic effects, it shares a similar pharmacological profile with Suriclone, C-11.
Uniqueness: this compound, stands out due to its subtype-selective modulation of GABA_A receptors, which may result in fewer cognitive side effects compared to other compounds in the same family. This selectivity makes it a promising candidate for further research and potential therapeutic use .
Propiedades
Número CAS |
103424-67-5 |
|---|---|
Fórmula molecular |
C20H20ClN5O3S2 |
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-(111C)methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3/i1-1 |
Clave InChI |
RMXOUBDDDQUBKD-BJUDXGSMSA-N |
SMILES isomérico |
[11CH3]N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
SMILES canónico |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


